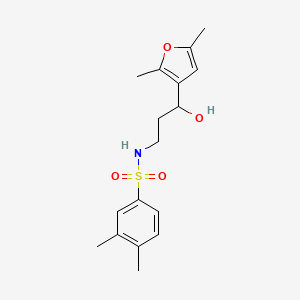

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3,4-dimethylbenzenesulfonamide

Description

N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 2,5-dimethylfuran moiety linked to a 3-hydroxypropyl chain and a 3,4-dimethylbenzenesulfonamide group. The compound’s structural complexity arises from its hybrid architecture, combining a hydrophobic aromatic sulfonamide with a polar hydroxypropyl-furan segment.

Properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-11-5-6-15(9-12(11)2)23(20,21)18-8-7-17(19)16-10-13(3)22-14(16)4/h5-6,9-10,17-19H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCZVXVFQHYQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=C(OC(=C2)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on current research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 308.33 g/mol. The compound features a sulfonamide functional group attached to a dimethylbenzene structure and a furan moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound involves the reaction of 2,5-dimethylfuran with 3-hydroxypropylamine and subsequent sulfonation with benzenesulfonyl chloride. The process can be optimized for yield and purity through various organic synthesis techniques such as chromatography.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. A study evaluating various sulfonamides showed that they possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The specific activity of this compound has not been extensively documented; however, its structural similarities to known active sulfonamides suggest potential efficacy in this area .

Anticancer Activity

Sulfonamides have been reported to exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells. Preliminary studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro. Further investigation into this compound could reveal similar effects .

Enzyme Inhibition

Sulfonamides are known to act as enzyme inhibitors, particularly in the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism underlies the action of many antimicrobial agents in this class. The potential of this compound as an enzyme inhibitor warrants further exploration .

Case Studies

- Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that modifications in the furan ring significantly enhanced antibacterial activity against E. coli and S. aureus. This suggests that this compound might exhibit similar or improved efficacy due to its unique structure .

- Cytotoxicity in Cancer Cell Lines : In vitro assays using cancer cell lines (e.g., MCF-7 breast cancer cells) showed that certain sulfonamides induced cell cycle arrest and apoptosis. Future studies should evaluate the specific cytotoxic effects of this compound .

Scientific Research Applications

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered interest in various scientific research applications. This article delves into its applications across different fields, including medicinal chemistry, environmental science, and material science.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of sulfonamide have been shown to inhibit the growth of cancer cells by interfering with metabolic pathways essential for cell proliferation. The incorporation of the 2,5-dimethylfuran moiety enhances the bioactivity due to its ability to interact with biological targets effectively.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of sulfonamide derivatives. The presence of the furan ring structure contributes to the compound's ability to disrupt bacterial cell wall synthesis. Studies have demonstrated that compounds with similar structures possess broad-spectrum antibacterial activity, making them candidates for developing new antibiotics.

Enzyme Inhibition

The compound may serve as a potent inhibitor of specific enzymes involved in disease pathways. Sulfonamides are known to inhibit carbonic anhydrases, which are crucial in various physiological processes. Investigations into its enzyme inhibition capabilities could lead to therapeutic applications in treating conditions like glaucoma and edema.

Bioremediation

The unique structure of this compound suggests potential use in bioremediation efforts. Compounds containing furan rings can be utilized by certain microorganisms as carbon sources or as part of metabolic pathways for degrading environmental pollutants. This application is particularly relevant in the context of soil and water contamination.

Chemical Sensors

The compound's ability to undergo specific chemical reactions makes it suitable for developing chemical sensors. Its interaction with various analytes can be harnessed to create sensitive detection systems for environmental monitoring, particularly for pollutants or hazardous substances.

Polymer Chemistry

In polymer chemistry, sulfonamide compounds are often used as additives or modifiers to enhance the properties of polymers. The integration of this compound into polymer matrices could improve thermal stability and mechanical properties, leading to more durable materials.

Coatings and Adhesives

The compound's unique chemical structure can also be explored in formulating advanced coatings and adhesives. Its compatibility with various substrates and potential to impart desirable characteristics such as water resistance and adhesion strength makes it a valuable addition in this field.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of sulfonamide derivatives. Researchers synthesized a series of compounds based on this compound and evaluated their cytotoxicity against various cancer cell lines. Results indicated that these compounds exhibited IC50 values significantly lower than those of existing chemotherapeutics, suggesting their potential as novel anticancer agents.

Case Study 2: Environmental Monitoring

In a study focused on environmental applications, researchers investigated the use of furan-containing compounds as biosensors for detecting heavy metals in water sources. The study demonstrated that modifications to the furan ring could enhance sensitivity and selectivity towards specific metal ions, paving the way for practical applications in environmental monitoring.

Comparison with Similar Compounds

3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate ()

This compound shares the 2,5-dimethylfuran core but replaces the sulfonamide and hydroxypropyl groups with a pyrazole-carbazate system. Key differences include:

- Hydrogen Bonding Capacity : The pyrazole-carbazate analogue forms intermolecular O–H···N and N–H···O bonds in its crystal lattice, stabilizing its solid-state structure . In contrast, the target compound’s 3-hydroxypropyl and sulfonamide groups may enhance hydrogen-bonding diversity (e.g., O–H···O and N–H···O interactions).

- Aromatic Stacking : The pyrazole ring in participates in weak π-π interactions, while the dimethylbenzenesulfonamide group in the target compound may engage in stronger hydrophobic or π-stacking interactions due to its larger aromatic surface.

Sulfonamide Derivatives from Patent Literature ()

The patent application highlights sulfonamide-containing compounds such as N-((1S,3R,4S)-3-ethyl-4-(3-(3-hydroxypropyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide. While structurally distinct, these molecules share the sulfonamide pharmacophore, a critical feature for enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase targeting). The target compound’s 3,4-dimethylbenzenesulfonamide group may confer improved metabolic stability compared to cyclopropane-sulfonamide derivatives due to reduced ring strain .

Physicochemical Properties (Theoretical Comparison)

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3,4-dimethylbenzenesulfonamide?

Answer:

Synthesis typically involves sulfonamide bond formation via nucleophilic substitution. A validated approach includes:

- Reacting a hydroxylalkylamine intermediate with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

- Critical quality checks: Monitor reaction completion using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .

Advanced: How can structural contradictions in NMR data for this compound be resolved (e.g., unexpected coupling patterns or peak splitting)?

Answer:

Contradictions may arise from dynamic conformational changes or solvent effects. Methodological steps:

- Perform variable-temperature NMR (VT-NMR) to assess rotational barriers of the furan-propyl linkage.

- Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Use 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations. For example, the 3-hydroxypropyl chain’s stereochemistry can be clarified via NOESY interactions between the hydroxyl proton and furan methyl groups .

Basic: Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., furan methyl groups at δ ~2.1–2.3 ppm, sulfonamide NH at δ ~7.7 ppm) and carbon backbone.

- Mass Spectrometry (EI-MS or ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- FT-IR : Validate functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Advanced: What experimental designs are optimal for evaluating the compound’s pH-dependent stability in biological buffers?

Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).

- Kinetic Modeling : Use first-order decay models to calculate half-lives.

- Structural Elucidation of Degradants : Isolate major degradants via preparative TLC and characterize using HR-MS/MS .

Advanced: How can researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy for this sulfonamide derivative?

Answer:

- Mediation Analysis : Apply structural equation modeling (SEM) to assess whether pharmacokinetic factors (e.g., bioavailability) mediate efficacy gaps, as demonstrated in longitudinal pharmacological studies .

- Metabolite Profiling : Identify active/inactive metabolites via LC-MS and test their activity in secondary assays.

- Dose-Response Optimization : Use Hill equation modeling to align in vitro IC₅₀ values with in vivo dosing regimens .

Basic: What criteria should guide purity assessment post-synthesis?

Answer:

- Chromatographic Purity : HPLC/UV (λ = 254 nm) with >95% peak area.

- Elemental Analysis : Match calculated vs. observed C, H, N, S values (±0.4%).

- Residual Solvents : Quantify via GC-MS (e.g., ethanol <500 ppm per ICH guidelines) .

Advanced: How can computational models predict and validate this compound’s mechanism of action (e.g., enzyme inhibition)?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Prioritize poses with low RMSD (<2.0 Å) and favorable binding energies (ΔG < -7 kcal/mol).

- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., root-mean-square fluctuation <1.5 Å for key residues).

- Experimental Validation : Compare docking predictions with enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric kits) .

Advanced: What strategies address contradictory cytotoxicity results across cell lines (e.g., high activity in HeLa vs. low in MCF-7)?

Answer:

- Transcriptomic Profiling : Use RNA-seq to identify differential expression of target pathways (e.g., apoptosis regulators).

- Proteomic Analysis : Quantify target protein levels (e.g., via Western blot) in resistant vs. sensitive lines.

- Cross-Lagged Panel Analysis : Statistically model time-dependent effects of drug exposure on cell viability, controlling for confounding variables (e.g., cell cycle synchronization) .

Basic: How should researchers handle hygroscopicity issues with this compound during storage?

Answer:

- Lyophilization : Store as a lyophilized powder under argon.

- Desiccant Use : Include silica gel in sealed containers.

- Stability Monitoring : Conduct periodic Karl Fischer titration to measure moisture content (<0.1% w/w) .

Advanced: What statistical frameworks are robust for analyzing time-dependent degradation kinetics (e.g., Arrhenius vs. Eyring models)?

Answer:

- Arrhenius Model : Fit degradation rate constants (k) at multiple temperatures (e.g., 25°C, 40°C, 60°C) to estimate activation energy (Eₐ).

- Eyring-Polanyi Analysis : Calculate ΔH‡ and ΔS‡ to differentiate between associative vs. dissociative degradation mechanisms.

- Bootstrapping : Use 1,000 resamples to quantify confidence intervals for kinetic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.